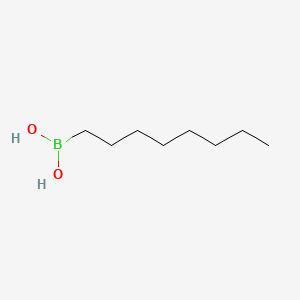

![molecular formula C16H19NO2 B1336104 Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate CAS No. 247099-46-3](/img/structure/B1336104.png)

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

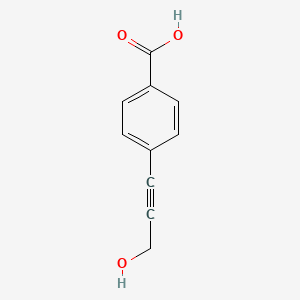

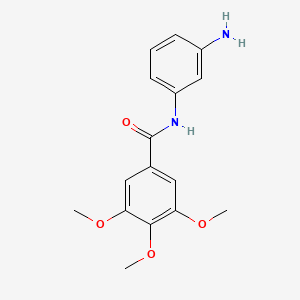

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is a chemical compound . The tert-butyl group is formed by removing one hydrogen from the alkane chain . The removal of this hydrogen results in a stem change from -ane to -yl to indicate an alkyl group .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate involves various processes. For instance, the transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of ethyl acetoacetate with 3-phenylpropanol resulted in unwanted ether formation due to self-coupling of the alcohol .Chemical Reactions Analysis

Ethers like Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate may react violently with strong oxidizing agents . They form salts with strong acids and addition complexes with Lewis acids .科学的研究の応用

-

Application : The compound is used in the manufacture of substances and for scientific research and development .

-

Application : Substitutions such as hydroxyl groups or tert-butyl groups facilitate highly tailored absorption characteristics, solubility, and reactivity to adapt to specific monomer systems .

-

Application : The compound has been used in the study of crystal structures .

-

Application : Acetonitrile, a related compound, has been used extensively in organic synthesis . While not directly related to “Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate”, it suggests potential applications in similar fields.

-

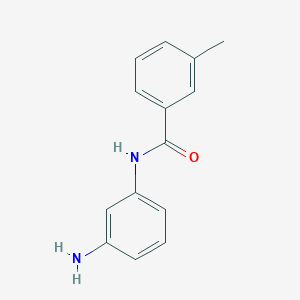

Application : 4-tert-Butylphenol, a compound with a similar structure, is used in the production of epoxy resins . This suggests that “Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate” could potentially have similar applications.

-

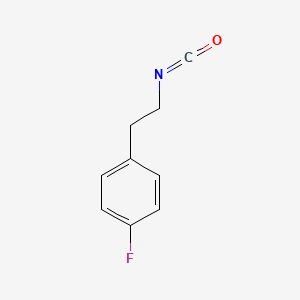

Application : 4-tert-butylphenyl isocyanate, another compound with a similar structure, has been used in the synthesis of pharmaceutical compounds .

-

Application : The compound could potentially be used in the study of alkyl groups. Alkyl groups are formed by removing one hydrogen from an alkane chain .

-

Application : While not directly related to “Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate”, ethers are a significant class of compounds in organic chemistry .

-

Application : 3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products .

-

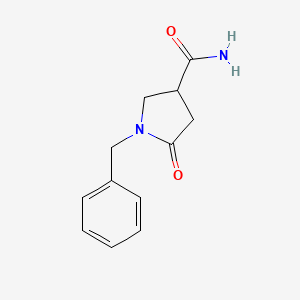

Application : The compound could potentially be used in the synthesis of benzyl-protected compounds .

特性

IUPAC Name |

ethyl (E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-5-19-15(18)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRPXXBSAKUJNP-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415475 |

Source

|

| Record name | ST4131041 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate | |

CAS RN |

247099-46-3 |

Source

|

| Record name | ST4131041 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)